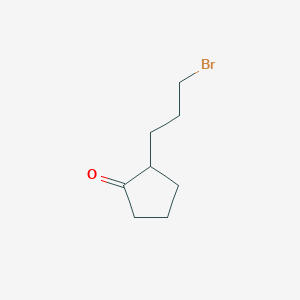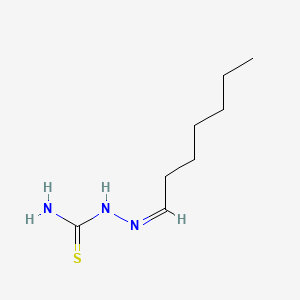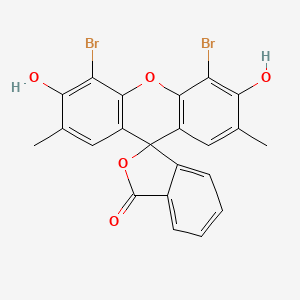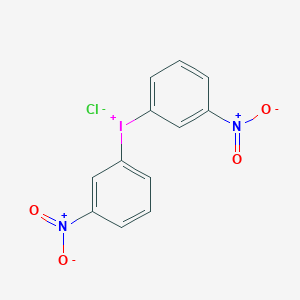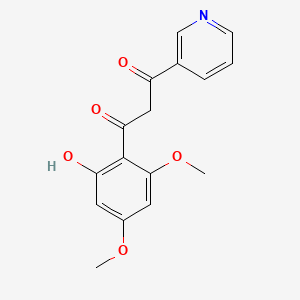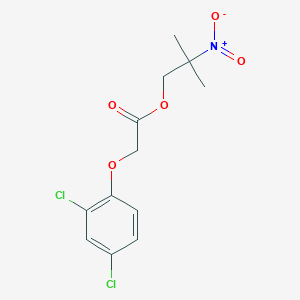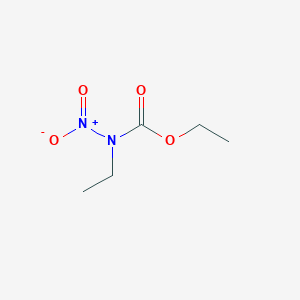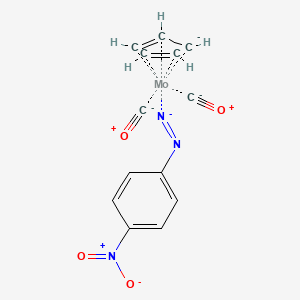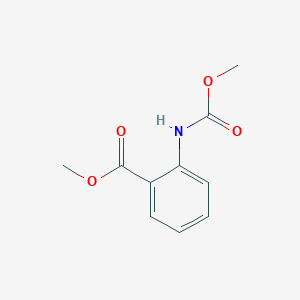![molecular formula C9H6Cl2N2O2S B14731035 [(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid CAS No. 5450-29-3](/img/structure/B14731035.png)
[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential antimicrobial and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide, followed by chlorination and subsequent reaction with chloroacetic acid . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino or thiol-substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of [(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets within microbial cells. It is believed to inhibit key enzymes involved in the synthesis of nucleic acids and proteins, thereby disrupting the growth and replication of the microorganisms. The compound may also interfere with the integrity of the microbial cell membrane, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichlorobenzimidazole: Shares the benzimidazole core but lacks the sulfanyl and acetic acid groups.
2-Mercaptobenzimidazole: Contains a thiol group but lacks the dichloro and acetic acid functionalities.
Benzimidazole-2-acetic acid: Similar structure but without the dichloro and sulfanyl groups.
Uniqueness
[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid is unique due to the presence of both dichloro and sulfanyl groups, which contribute to its enhanced antimicrobial activity and potential for diverse chemical modifications. This combination of functional groups allows for a broader range of biological and chemical applications compared to its analogs .
Properties
CAS No. |
5450-29-3 |
|---|---|
Molecular Formula |
C9H6Cl2N2O2S |
Molecular Weight |
277.13 g/mol |
IUPAC Name |
2-[(5,6-dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H6Cl2N2O2S/c10-4-1-6-7(2-5(4)11)13-9(12-6)16-3-8(14)15/h1-2H,3H2,(H,12,13)(H,14,15) |
InChI Key |
MDHUGAQJEKDLAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


